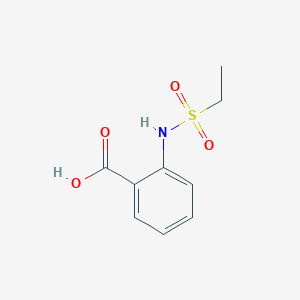

2-(Ethanesulphonylamino)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(ethylsulfonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c1-2-15(13,14)10-8-6-4-3-5-7(8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQMGWWNNOSBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378760 | |

| Record name | 2-[(Ethanesulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923248-03-7 | |

| Record name | 2-[(Ethanesulfonyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethanesulfonamidobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 2-(Ethanesulphonylamino)benzoic acid

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Ethanesulfonylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 2-(Ethanesulfonylamino)benzoic acid, a molecule of interest in medicinal chemistry and drug development. The methodologies outlined below are based on established chemical principles and analogous reactions, providing a robust framework for its preparation and analysis.

Synthesis

The synthesis of 2-(Ethanesulfonylamino)benzoic acid is proposed via the sulfonylation of 2-aminobenzoic acid (anthranilic acid) with ethanesulfonyl chloride in the presence of a base. This reaction, a standard method for the formation of sulfonamides, is outlined below.

Experimental Protocol: Synthesis of 2-(Ethanesulfonylamino)benzoic Acid

Materials:

-

2-Aminobenzoic acid

-

Ethanesulfonyl chloride

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 2-aminobenzoic acid (1.0 eq) in dichloromethane.

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add ethanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography using a hexane:ethyl acetate solvent system to yield pure 2-(Ethanesulfonylamino)benzoic acid.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of 2-(Ethanesulfonylamino)benzoic acid.

Characterization

The synthesized 2-(Ethanesulfonylamino)benzoic acid can be characterized using a variety of spectroscopic techniques to confirm its structure and purity. The expected data from these analyses are summarized below.

Predicted Spectroscopic Data

The following tables present the predicted quantitative data for 2-(Ethanesulfonylamino)benzoic acid based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet | 1H | -COOH |

| ~9.5 | Singlet | 1H | -SO₂NH- |

| ~7.9 | Doublet | 1H | Ar-H |

| ~7.6 | Triplet | 1H | Ar-H |

| ~7.2 | Triplet | 1H | Ar-H |

| ~7.1 | Doublet | 1H | Ar-H |

| ~3.2 | Quartet | 2H | -SO₂CH₂CH₃ |

| ~1.2 | Triplet | 3H | -SO₂CH₂CH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~169 | C=O (Carboxylic Acid) |

| ~140 | Ar-C (C-NH) |

| ~134 | Ar-C |

| ~131 | Ar-C |

| ~122 | Ar-C |

| ~120 | Ar-C |

| ~118 | Ar-C (C-COOH) |

| ~45 | -SO₂CH₂CH₃ |

| ~8 | -SO₂CH₂CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 (broad) | O-H stretch (Carboxylic Acid) |

| ~3250 | N-H stretch (Sulfonamide) |

| ~1700 | C=O stretch (Carboxylic Acid) |

| ~1340 and ~1160 | S=O stretch (Sulfonamide) |

Table 4: Predicted Mass Spectrometry Data (ESI-)

| m/z | Assignment |

| 229.04 | [M-H]⁻ |

Characterization Workflow Diagram

Caption: Logical workflow for the characterization of 2-(Ethanesulfonylamino)benzoic acid.

Conclusion

This technical guide provides a detailed protocol for the synthesis of 2-(Ethanesulfonylamino)benzoic acid and a comprehensive summary of its expected characterization data. The provided workflows and data tables offer a practical resource for researchers engaged in the synthesis and analysis of novel benzoic acid derivatives for applications in drug discovery and development. The methodologies are based on well-established chemical principles, ensuring a high probability of success for experienced synthetic chemists.

An In-depth Technical Guide to 2-(Ethanesulphonylamino)benzoic Acid: Chemical Properties and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties, synthetic methodologies, and potential biological significance of 2-(Ethanesulphonylamino)benzoic acid. The information is curated for professionals in chemical research and pharmaceutical development, with a focus on presenting clear, actionable data and protocols.

Chemical and Physical Properties

Quantitative data for this compound is not widely available in public databases. The following tables summarize known identifiers and key properties of its essential precursors, which are critical for its synthesis and purification.

Table 1: Core Compound Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 2-(Ethylsulfonylamino)benzoic acid |

| Molecular Formula | C₉H₁₁NO₄S |

| CAS Number | 923248-03-7 |

| Molecular Weight | 229.25 g/mol |

Table 2: Physicochemical Data of Precursors

| Property | 2-Aminobenzoic Acid (Anthranilic Acid) | Ethanesulfonyl Chloride |

| CAS Number | 118-92-3 | 594-44-5 |

| Molecular Formula | C₇H₇NO₂ | C₂H₅ClO₂S |

| Molecular Weight | 137.14 g/mol | 128.57 g/mol |

| Melting Point | 146-148 °C | N/A |

| Boiling Point | Decomposes | 177 °C |

| Density | 1.4 g/cm³ | 1.357 g/cm³ |

| pKa | ~4.95 | N/A |

| Solubility in Water | 5.7 g/L at 25 °C | Decomposes |

Spectral Data

Specific spectral data for this compound are not publicly documented. However, based on its structure, the following characteristic signals can be anticipated in its NMR and IR spectra.

-

¹H NMR: Expected signals would include aromatic protons from the benzoic acid ring, a triplet and a quartet corresponding to the ethyl group, and a singlet for the amine proton, which may be broad and exchangeable with D₂O.

-

¹³C NMR: Signals for the carboxyl carbon, the aromatic carbons, and the two carbons of the ethyl group are expected.

-

IR Spectroscopy: Key absorption bands would be expected for the O-H stretch of the carboxylic acid, the N-H stretch of the sulfonamide, the S=O stretches (symmetric and asymmetric) of the sulfonyl group, and the C=O stretch of the carboxylic acid.

Experimental Protocols: Synthesis

3.1. General Synthesis of 2-(Arylsulfonylamino)benzoic Acids

The synthesis of a similar compound, 2-(Benzenesulfonylamino)benzoic acid, involves the reaction of anthranilic acid with benzenesulfonyl chloride, typically in the presence of a base. This general procedure can be adapted for the synthesis of the title compound.

3.2. Proposed Protocol for this compound

This protocol is based on established methods for sulfonamide synthesis.

Materials:

-

2-Aminobenzoic acid (Anthranilic acid) (1.0 eq)

-

Ethanesulfonyl chloride (1.1 eq)

-

Pyridine or another suitable base (e.g., triethylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Hydrochloric acid (1 M) for workup

-

Deionized water

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-aminobenzoic acid (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add ethanesulfonyl chloride (1.1 eq) dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained at or below 5 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl, deionized water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Mandatory Visualizations

4.1. Synthetic Workflow

The following diagram illustrates the logical workflow for the proposed synthesis and purification of this compound.

4.2. Potential Biological Activities

While specific biological activities for this compound have not been detailed in the literature, the sulfonamide and benzoic acid moieties are present in numerous biologically active compounds. Derivatives of sulfonamide-bearing benzoic acids have shown a range of pharmacological effects.[1][2][3][4]

The following diagram illustrates the general spectrum of biological activities associated with this class of compounds.

Conclusion

This compound is a compound for which detailed experimental data is sparse in publicly accessible literature. However, by leveraging established synthetic routes for analogous structures, a reliable protocol for its preparation can be proposed. The structural motifs present in the molecule suggest that it may exhibit a range of interesting biological activities, making it a target of interest for further investigation in medicinal chemistry and drug discovery. The protocols and information presented in this guide are intended to provide a solid foundation for researchers to synthesize and explore the potential of this and related compounds.

References

- 1. Synthesis, Characterization and Antimicrobial Activity of Bifunctional Sulfonamide-Amide Derivatives -Journal of the Korean Chemical Society [koreascience.kr]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Analysis of 2-(Ethanesulfonylamino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-(Ethanesulfonylamino)benzoic acid. Due to the limited availability of published experimental data for this specific compound, this guide presents a predicted spectroscopic profile based on the well-established spectral characteristics of its constituent functional groups: a carboxylic acid and an ethanesulfonamide attached to a benzene ring. Detailed experimental protocols for acquiring such data are also provided to facilitate the characterization of this and structurally related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2-(Ethanesulfonylamino)benzoic acid. These predictions are derived from the analysis of analogous compounds, including benzoic acid and various N-arylsulfonamides.

Table 1: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Vibration |

| Carboxylic Acid O-H | 3300 - 2500 (broad) | O-H stretching, indicative of hydrogen bonding.[1][2] |

| Aromatic C-H | 3100 - 3000 | C-H stretching. |

| Aliphatic C-H | 2980 - 2850 | C-H stretching from the ethyl group. |

| Carboxylic Acid C=O | 1710 - 1680 | C=O stretching, potentially shifted by conjugation and hydrogen bonding.[1][2] |

| Aromatic C=C | 1600 - 1450 | C=C stretching within the benzene ring. |

| Sulfonamide S=O | 1350 - 1300 (asymmetric) | Asymmetric SO₂ stretching. |

| Sulfonamide S=O | 1160 - 1140 (symmetric) | Symmetric SO₂ stretching. |

| Carboxylic Acid C-O | 1320 - 1210 | C-O stretching.[2] |

| Sulfonamide S-N | 900 - 800 | S-N stretching. |

| N-H | 3300 - 3200 (sharp to broad) | N-H stretching of the sulfonamide. |

Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in DMSO-d₆)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

| COOH | 12.0 - 13.0 | Broad Singlet | - | Chemical shift is concentration-dependent and the proton is exchangeable with D₂O.[3][4] |

| NH | 9.0 - 10.0 | Singlet | - | Chemical shift can be broad and is exchangeable with D₂O. |

| Aromatic H (ortho to COOH) | 7.9 - 8.1 | Doublet of Doublets | ~8, ~2 | |

| Aromatic H (para to COOH) | 7.6 - 7.8 | Triplet of Doublets | ~8, ~2 | |

| Aromatic H (meta to COOH) | 7.2 - 7.4 | Triplet | ~8 | |

| Aromatic H (ortho to NH) | 7.1 - 7.3 | Doublet of Doublets | ~8, ~2 | |

| CH₂ (of ethyl) | 3.1 - 3.4 | Quartet | ~7 | |

| CH₃ (of ethyl) | 1.2 - 1.4 | Triplet | ~7 |

Table 3: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxylic Acid) | 165 - 170 | |

| Aromatic C (attached to COOH) | 140 - 145 | |

| Aromatic C (attached to NH) | 135 - 140 | |

| Aromatic C-H | 115 - 135 | Multiple signals expected. |

| CH₂ (of ethyl) | 45 - 50 | |

| CH₃ (of ethyl) | 10 - 15 |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion Type | Predicted m/z | Fragmentation Pathway |

| [M+H]⁺ | 230 | Molecular ion with a proton. |

| [M-H]⁻ | 228 | Molecular ion after deprotonation. |

| [M-H₂O]⁺ | 212 | Loss of water from the carboxylic acid. |

| [M-COOH]⁺ | 185 | Loss of the carboxylic acid group. |

| [M-SO₂]⁺ | 166 | Loss of sulfur dioxide, a common fragmentation for sulfonamides. |

| [C₆H₅NHSO₂C₂H₅]⁺ | 185 | Fragment corresponding to the sulfonamide portion. |

| [C₆H₄COOH]⁺ | 121 | Fragment corresponding to the benzoic acid portion. |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

2.1 Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in 2-(Ethanesulfonylamino)benzoic acid.

-

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Carefully grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is achieved.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation:

-

Utilize a Fourier Transform Infrared (FTIR) spectrometer.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Place the KBr pellet in the sample holder and acquire the spectrum.

-

Typically, spectra are recorded in the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

-

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.

-

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of 2-(Ethanesulfonylamino)benzoic acid in approximately 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube. The choice of solvent will depend on the sample's solubility.

-

-

Instrumentation:

-

Employ a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

-

¹H NMR Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

¹³C NMR Data Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the solvent peak or TMS.

-

-

2.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrumentation:

-

Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions, respectively.

-

Perform tandem mass spectrometry (MS/MS) on the molecular ion peaks to obtain fragmentation data, which can aid in structural elucidation.

-

-

Mandatory Visualizations

3.1 Experimental Workflow

Caption: Experimental workflow for the spectroscopic analysis of 2-(Ethanesulfonylamino)benzoic acid.

3.2 Logical Relationships in Spectroscopic Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870) [hmdb.ca]

An Overview of 2-(Ethanesulphonylamino)benzoic acid (CAS 923248-03-7)

For Research and Development Use Only

Disclaimer: The following information is a summary of publicly available data for 2-(Ethanesulphonylamino)benzoic acid. This compound is listed by chemical suppliers for research and development (R&D) purposes only and is not intended for human or veterinary use.[1] A comprehensive body of peer-reviewed literature detailing its biological activity, mechanism of action, and toxicological properties is not currently available. All handling should be performed by technically qualified individuals.[1]

Chemical Identity and Properties

This compound, also known as 2-ethanesulfonamidobenzoic acid, is an organic compound belonging to the sulfonamide and benzoic acid families.[2][3] Its core structure consists of a benzoic acid molecule substituted at the 2-position with an ethanesulfonylamino group.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 923248-03-7 | [1][4][5] |

| Molecular Formula | C9H11NO4S | [1][4][5] |

| Molecular Weight | 229.25 g/mol | [1][5] |

| MDL Number | MFCD03411193 | [1][4][5] |

| Purity Specification | ≥95% | [1] |

| Appearance | Solid (form not specified) | [5] |

| Storage Temperature | 2-8°C, cool, dry place |[1][5] |

Safety and Handling

Based on supplier safety data, this compound is classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation.[5]

Table 2: Hazard Information

| Hazard Class | Statement |

|---|---|

| GHS Signal Word | Warning |

| Hazard Statements | H315, H319, H335 |

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required when handling this chemical. Work should be conducted in a well-ventilated area or fume hood.

Potential Research Context

While no specific biological activities have been published for CAS 923248-03-7, its structural components—a benzoic acid core and a sulfonamide group—are present in many biologically active molecules. Benzoic acid and its derivatives are known to possess a wide range of pharmacological properties, including:

-

Antifungal and Antimicrobial Activity: Benzoic acid itself is a well-known preservative that inhibits the growth of mold, yeast, and bacteria.[6][7] Its mechanism often involves the disruption of cellular pH and inhibition of key metabolic enzymes like phosphofructokinase.[8][9] Research has been conducted on novel benzoic acid derivatives to improve antifungal efficacy.[10]

-

Anti-inflammatory and Analgesic Activity: Many nonsteroidal anti-inflammatory drugs (NSAIDs) are derivatives of benzoic or salicylic acid.[11] Compounds containing the 2-aminobenzoic acid (anthranilic acid) scaffold have been synthesized and tested as potent anti-inflammatory and analgesic agents.[12][13]

-

Antiviral Activity: Specific analogues of 2-(benzoylamino)benzoic acid have been identified as potent inhibitors of adenovirus replication.[14]

The presence of the ethanesulfonylamino group may modulate the compound's acidity, solubility, and ability to interact with biological targets. Sulfonamides are a major class of synthetic antimicrobial agents and are found in various other drugs.

Synthesis and Manufacturing

Detailed, publicly available protocols for the specific synthesis of this compound are not available. However, general chemical principles suggest it could be synthesized by reacting 2-aminobenzoic acid (anthranilic acid) with ethanesulfonyl chloride under appropriate base and solvent conditions.

A patent for a related compound, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid, describes a multi-step synthesis involving chlorosulfonation followed by reaction with sodium sulfite and diethyl sulfate.[15] Similar strategies could potentially be adapted.

The logical workflow for a potential synthesis is outlined below.

Figure 1. A generalized synthetic workflow for the preparation of this compound.

Conclusion

This compound (CAS 923248-03-7) is a commercially available compound for research purposes. While its specific properties and biological functions have not been documented in the public domain, its chemical structure suggests potential for investigation in areas where benzoic acid and sulfonamide derivatives have shown activity, such as antimicrobial, anti-inflammatory, or antiviral research. Due to the lack of published data, any investigation would require de novo characterization, including determination of its physicochemical properties, biological activity through screening assays, and a full toxicological assessment.

References

- 1. 923248-03-7 this compound AKSci 5595AC [aksci.com]

- 2. Sulfamides page 3 | BenchChem [benchchem.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. keyorganics.net [keyorganics.net]

- 5. 923248-03-7 | CAS DataBase [m.chemicalbook.com]

- 6. Benzoic acid - Wikipedia [en.wikipedia.org]

- 7. chemrj.org [chemrj.org]

- 8. Mechanism of action of benzoic acid on Zygosaccharomyces bailii: effects on glycolytic metabolite levels, energy production, and intracellular pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on the mechanism of the antifungal action of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Electronic determinants of the anti-inflammatory action of benzoic and salicylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potent Analgesic Action of 2-acetoxy-5-(2-4 (trifluoromethyl)-phenethylamino)-benzoic Acid (Flusalazine) in Experimental Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, biological evaluation, and structure-activity relationships of 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues as inhibitors of adenovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-(Ethanesulphonylamino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, predicted spectroscopic data, and a detailed synthesis protocol for 2-(Ethanesulphonylamino)benzoic acid. Due to the limited availability of experimental data in public literature, this guide features predicted spectroscopic values to aid in the characterization of this compound.

Molecular Structure and Physicochemical Properties

This compound is an organic compound featuring a benzoic acid core substituted at the 2-position with an ethanesulfonamide group. The molecular structure consists of an aromatic ring, a carboxylic acid group, and a sulfonamide linkage.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁NO₄S | [1][2] |

| Molecular Weight | 229.25 g/mol | [1] |

| CAS Number | 923248-03-7 | [1][2] |

| Appearance | White to off-white solid (Predicted) |

| Purity | >95% (Available from commercial suppliers) |[2] |

Predicted Spectroscopic Data

Disclaimer: The following spectroscopic data are predicted based on the chemical structure and analysis of similar compounds. They are intended for reference purposes and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H (Carboxylic Acid) | 12.0 - 13.5 | Singlet (broad) | The acidic proton signal is typically broad and downfield. |

| H (Sulfonamide) | 9.5 - 10.5 | Singlet (broad) | The NH proton signal is exchangeable and often broad. |

| H (Aromatic, C6-H) | 7.9 - 8.1 | Doublet of doublets | Ortho to the carboxylic acid group, showing coupling to C5-H and C4-H. |

| H (Aromatic, C4-H) | 7.6 - 7.8 | Doublet of triplets | Shows coupling to adjacent aromatic protons. |

| H (Aromatic, C5-H) | 7.2 - 7.4 | Doublet of triplets | Shows coupling to adjacent aromatic protons. |

| H (Aromatic, C3-H) | 7.1 - 7.3 | Doublet of doublets | Ortho to the sulfonamide group, showing coupling to C4-H and C5-H. |

| -SO₂-CH₂- | 3.1 - 3.3 | Quartet | Shows coupling to the adjacent methyl protons. |

| -CH₃ | 1.2 - 1.4 | Triplet | Shows coupling to the adjacent methylene protons. |

Table 3: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Carboxylic Acid) | 168 - 172 | The carbonyl carbon is significantly deshielded. |

| C1 (Aromatic, attached to COOH) | 140 - 143 | Quaternary carbon attached to the carboxylic acid. |

| C2 (Aromatic, attached to NH) | 135 - 138 | Quaternary carbon attached to the sulfonamide nitrogen. |

| C4 | 133 - 135 | Aromatic CH carbon. |

| C6 | 130 - 132 | Aromatic CH carbon. |

| C5 | 122 - 125 | Aromatic CH carbon. |

| C3 | 118 - 121 | Aromatic CH carbon. |

| -SO₂-CH₂- | 45 - 50 | Methylene carbon attached to the sulfonyl group. |

| -CH₃ | 7 - 10 | Methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |

| N-H (Sulfonamide) | 3200 - 3300 (sharp) | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 2980 | Stretching |

| C=O (Carboxylic Acid) | 1680 - 1710 | Stretching |

| C=C (Aromatic) | 1580 - 1620 | Stretching |

| S=O (Sulfonamide) | 1320 - 1360 (asymmetric) | Stretching |

| S=O (Sulfonamide) | 1140 - 1180 (symmetric) | Stretching |

| C-O (Carboxylic Acid) | 1210 - 1320 | Stretching |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general method for the synthesis of 2-(sulfonamido)-N-benzamides.[3]

Objective: To synthesize this compound from anthranilic acid and ethanesulfonyl chloride.

Materials:

-

Anthranilic acid (1.0 eq)

-

Ethanesulfonyl chloride (1.1 eq)

-

Sodium bicarbonate (NaHCO₃) (2.5 eq)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve anthranilic acid and sodium bicarbonate in deionized water.

-

Cool the solution to 0-5 °C in an ice bath with stirring.

-

Add ethanesulfonyl chloride dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration and wash with cold deionized water.

-

To purify the product, the crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water).

-

Dry the purified product under vacuum to yield this compound as a solid.

Spectroscopic Characterization

Objective: To confirm the structure and purity of the synthesized compound.

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the dried product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).[4]

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the dried product with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum using an FTIR spectrometer over a range of 4000 to 400 cm⁻¹.

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

The Evolving Landscape of 2-(Ethanesulphonylamino)benzoic Acid Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The 2-(ethanesulphonylamino)benzoic acid scaffold has emerged as a promising pharmacophore in medicinal chemistry, with its derivatives demonstrating a range of biological activities. This technical guide provides a comprehensive overview of the current understanding of these compounds, focusing on their synthesis, mechanisms of action, and therapeutic potential. Drawing from studies on structurally related analogs, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways to facilitate further research and development in this area.

Core Biological Activities: Anticancer and Anti-inflammatory Potential

Research into this compound derivatives and their close structural analogs has primarily centered on two key areas of therapeutic interest: oncology and inflammation. The core structure, featuring a flexible sulfonamide linkage, allows for diverse substitutions that can significantly modulate the compound's interaction with biological targets.

Anticancer Activity

Several studies have highlighted the cytotoxic potential of sulfonamide-containing benzoic acid derivatives against various cancer cell lines. The mechanism of action for these compounds is believed to involve the inhibition of key enzymes crucial for cancer cell proliferation and survival.

Quantitative Data on Anticancer Activity of Structurally Related Sulfonamide Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Substituted Sulfonamides | MDA-MB-468 | < 30 | [1] |

| Substituted Sulfonamides | MCF-7 | < 128 | [1] |

| Substituted Sulfonamides | HeLa | < 360 | [1] |

| 2-thioquinazoline-benzenesulfonamide hybrids | CA II (enzyme inhibition Ki) | 0.05 - 0.09 | [2] |

| 2-thioquinazoline-benzenesulfonamide hybrids | CA IX (enzyme inhibition Ki) | 0.32 - 0.47 | [2] |

| 2-thioquinazoline-benzenesulfonamide hybrids | CA XII (enzyme inhibition Ki) | 0.46 - 0.58 | [2] |

Note: The data presented is for structurally related sulfonamide and benzamide derivatives due to the limited availability of specific data for this compound derivatives.

One of the proposed mechanisms for the anticancer effects of these derivatives is the inhibition of carbonic anhydrases (CAs), particularly isoforms like CA IX and CA XII, which are overexpressed in many tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation.[2]

Anti-inflammatory Activity

Derivatives of 2-aminobenzoic acid have been investigated for their anti-inflammatory and analgesic properties.[3] The mechanism of action for the anti-inflammatory effects of related benzoic acid derivatives is often linked to the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the subsequent downstream signaling pathways, such as the NF-κβ pathway.[4][5]

Experimental Protocols

To facilitate reproducible research, this section details the methodologies for key experiments cited in the evaluation of these compounds.

Synthesis of 2-(Sulfonamido)-N-phenylbenzamide Scaffold

A common synthetic route for related 2-(sulfonamido)-N-benzamide cores involves a multi-step process:

-

Sulfonamide Formation: Anthranilic acid is coupled with an appropriate sulfonyl chloride (e.g., ethanesulfonyl chloride) under basic aqueous conditions (e.g., using sodium bicarbonate) to yield the sulfonamide intermediate.[6]

-

Amide Coupling: The resulting sulfonamide-containing benzoic acid is then coupled with a desired aniline or amine using a coupling agent such as T3P (Propylphosphonic anhydride) to yield the final benzamide derivatives.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.

-

Incubation: The plate is incubated for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard animal model used to evaluate the acute anti-inflammatory activity of compounds.

-

Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions.

-

Compound Administration: The test compound or a reference drug (e.g., indomethacin) is administered, typically orally or intraperitoneally. A control group receives the vehicle.

-

Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan solution is administered into the paw of the animals to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition is calculated for each treated group compared to the control group.

Signaling Pathways

The biological activities of this compound derivatives are likely mediated through the modulation of specific signaling pathways.

NF-κB Signaling Pathway in Inflammation

The anti-inflammatory effects of related benzoic acid derivatives are hypothesized to involve the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes.

Conclusion and Future Directions

While the available data on the biological activity of this compound derivatives is still emerging, the promising anticancer and anti-inflammatory activities of structurally related compounds warrant further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of a broader library of these specific derivatives. Elucidating their precise mechanisms of action and identifying their specific molecular targets will be crucial for advancing these compounds towards clinical development. The methodologies and insights presented in this guide provide a solid foundation for researchers to build upon in their quest for novel and effective therapeutic agents.

References

- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 2-substituted thioquinazoline-benzenesulfonamide derivatives as carbonic anhydrase inhibitors with potential anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, and COX-2 expression in lipopolysaccharide-induced mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-(Sulfonylamino)benzoic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(sulfonylamino)benzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core structure have been shown to modulate the activity of several key therapeutic targets implicated in a variety of diseases, including cancer, chronic pain, inflammation, and metabolic disorders. This technical guide provides a comprehensive overview of the prominent therapeutic targets of 2-(sulfonylamino)benzoic acids, presenting quantitative data, detailed experimental protocols for target validation, and visualizations of the associated signaling pathways.

Introduction

2-(Sulfonylamino)benzoic acids are a class of organic compounds characterized by a benzoic acid moiety linked to a sulfonyl group via a nitrogen atom. This structural motif offers a versatile platform for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The ability of these compounds to interact with a diverse set of protein targets has positioned them as promising candidates for drug discovery and development. This guide will delve into the core therapeutic targets identified for this chemical class, providing researchers with the necessary information to advance their investigations.

Key Therapeutic Targets and Quantitative Data

The following sections detail the primary therapeutic targets of 2-(sulfonylamino)benzoic acid derivatives, accompanied by quantitative data on their activity.

Lysophosphatidic Acid Receptor 2 (LPA2)

Sulfamoyl benzoic acid (SBA) analogues have been identified as specific agonists of the LPA2 receptor, a G protein-coupled receptor (GPCR) that plays a role in cell survival and mucosal protection.

| Compound ID | Structure | Target | Activity | EC50 (nM) | Reference |

| 11d | 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | LPA2 | Agonist | 0.00506 | [1] |

| 11c | 2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)-5-fluorobenzoic acid | LPA2 | Agonist | 0.15 | [1] |

| 8c | 5-bromo-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid | LPA2 | Agonist | 60.90 | [1] |

| 4 | 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid | LPA2 | Agonist | ~2000 | [1] |

Mas-related G-protein coupled receptor X1 (MrgX1)

2-Sulfonamidebenzamide derivatives have been developed as positive allosteric modulators (PAMs) of MrgX1, a receptor expressed in nociceptive neurons, making it a potential non-opioid target for the treatment of chronic pain.[2]

| Compound ID | Structure | Target | Activity | EC50 (µM) | Reference |

| 6c | 2-(cyclopropylsulfonamido)-N-(5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl)benzamide | MrgX1 | PAM | 0.014 | [2] |

| 8e | N-(5-fluoro-2-ethoxyphenyl)-2-(ethylsulfonamido)benzamide | MrgX1 | PAM | 0.013 | [2] |

| 8a | N-(5-chloro-2-ethoxyphenyl)-2-(ethylsulfonamido)benzamide | MrgX1 | PAM | 0.055 | [2] |

| 7i | 2-(ethylsulfonamido)-N-(5-methyl-2-(2,2,2-trifluoroethoxy)phenyl)benzamide | MrgX1 | PAM | 0.054 | [2] |

| 8c | N-(2-ethoxy-5-methylphenyl)-2-(ethylsulfonamido)benzamide | MrgX1 | PAM | 0.069 | [2] |

| 7a | N-(5-methyl-2-ethoxyphenyl)-2-(cyclopropylsulfonamido)benzamide | MrgX1 | PAM | 0.103 | [2] |

| ML382 (1) | 2-(cyclopropylsulfonamido)-N-(2-ethoxyphenyl)benzamide | MrgX1 | PAM | - | [2] |

Human Nucleoside-Triphosphate Diphosphohydrolases (h-NTPDases)

Sulfamoyl-benzamide derivatives have demonstrated selective inhibitory activity against various isoforms of h-NTPDases, enzymes that regulate purinergic signaling and are implicated in thrombosis, inflammation, and cancer.

| Compound ID | Structure | Target | IC50 (µM) | Reference |

| 3i | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 | 2.88 | [3] |

| 3i | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase3 | 0.72 | [3] |

| 2d | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 | [3] |

| 3f | N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | h-NTPDase2 | 0.27 | [3] |

| 3j | 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | h-NTPDase2 | 0.29 | [3] |

| 4d | 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | h-NTPDase2 | 0.13 | [3] |

Histone Deacetylase 6 (HDAC6)

Certain 2-benzoyl- and 2-sulfonylamino-benzoic acid derivatives have shown inhibitory activity against HDACs, with some exhibiting selectivity for HDAC6, a target in cancer and neurodegenerative diseases. While specific IC50 values for 2-(sulfonylamino)benzoic acids are not abundant in the provided search results, the general class of hydroxamic acids, often derived from benzoic acids, are potent HDAC inhibitors.

| Compound Class | Target | Activity | Representative IC50 (nM) |

| Hydroxamic Acid Derivatives | HDAC6 | Inhibitor | 0.4 - 5 |

| Benzimidazole-based HDAC inhibitors | HDACs | Inhibitor | Varies |

Protein-Tyrosine Phosphatase 1B (PTP1B)

2-(Oxalylamino)-benzoic acid has been identified as a competitive inhibitor of PTPs, including PTP1B, a key negative regulator of insulin and leptin signaling pathways, making it a target for diabetes and obesity.[4]

| Compound ID | Structure | Target | Ki (µM) | Reference |

| OBA | 2-(oxalylamino)-benzoic acid | PTP1B | 1.4 | [4] |

Fat Mass and Obesity-associated Protein (FTO)

Tricyclic benzoic acid derivatives have been developed as potent inhibitors of FTO, an RNA demethylase implicated in acute myeloid leukemia (AML).

| Compound ID | Structure | Target | IC50 (µM) | Reference |

| FB23 | Tricyclic benzoic acid analog | FTO | Potent | [5] |

| 13a | Tricyclic benzoic acid analog | FTO | Potent | [5] |

| 8c | 2-(arylthio)benzoic acid analog | FTO | 0.3 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of 2-(sulfonylamino)benzoic acid derivatives.

General Synthesis of 2-(Sulfonylamino)benzoic Acids

A common synthetic route to 2-(sulfonylamino)benzoic acids involves the reaction of an anthranilic acid derivative with a sulfonyl chloride.

-

Step 1: Sulfonamide Formation:

-

Dissolve the substituted anthranilic acid in an aqueous basic solution (e.g., sodium bicarbonate).

-

Add the desired sulfonyl chloride dropwise to the solution at room temperature.

-

Stir the reaction mixture for 12 hours.

-

Acidify the mixture to precipitate the 2-(sulfonylamino)benzoic acid derivative.

-

Filter, wash with water, and dry the product.

-

-

Step 2 (Optional): Amide Coupling for Benzamide Derivatives:

-

Dissolve the synthesized 2-(sulfonylamino)benzoic acid in a suitable solvent (e.g., dichloromethane).

-

Add a coupling agent (e.g., T3P or HATU) and a base (e.g., triethylamine or diisopropylethylamine).

-

Add the desired aniline or amine derivative.

-

Stir the reaction at room temperature for 6-16 hours.

-

Purify the final product by chromatography.[2]

-

LPA2 Receptor Activation Assay (Calcium Mobilization)

This assay measures the agonist activity of compounds at the LPA2 receptor by detecting changes in intracellular calcium levels.

-

Cell Culture: Maintain HEK293 cells stably expressing the human LPA2 receptor in appropriate culture medium.

-

Cell Plating: Seed the cells into black, clear-bottom 96-well plates and grow to confluence.

-

Dye Loading: Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 60 minutes at 37°C.

-

Compound Addition: Prepare serial dilutions of the test compounds (e.g., sulfamoyl benzoic acid analogues) in the assay buffer.

-

Signal Detection: Use a fluorescence plate reader to measure the baseline fluorescence, then add the test compounds to the wells and immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium and receptor activation.

-

Data Analysis: Calculate the change in fluorescence and plot the concentration-response curves to determine the EC50 values.

MrgX1 Positive Allosteric Modulator Assay (Calcium Imaging)

This assay assesses the ability of compounds to potentiate the response of MrgX1 to an agonist.

-

Cell Culture: Use HEK293 cells stably expressing the human MrgX1 receptor.

-

Assay Preparation: Follow the same cell plating and dye loading procedure as in the LPA2 receptor assay.

-

Compound Incubation: Pre-incubate the cells with various concentrations of the test 2-sulfonamidebenzamide for a short period (e.g., 5-10 minutes).

-

Agonist Stimulation: Add a sub-maximal concentration of the MrgX1 agonist BAM8-22 to the wells.

-

Signal Measurement: Measure the intracellular calcium response as described previously. A potentiation of the BAM8-22-induced signal in the presence of the test compound indicates positive allosteric modulation.

-

Data Analysis: Quantify the potentiation and determine the EC50 of the PAM.[2]

h-NTPDase Inhibition Assay (Malachite Green Assay)

This colorimetric assay measures the inhibition of h-NTPDase activity by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human NTPDase (e.g., h-NTPDase8) and the substrate ATP in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl2).

-

Inhibitor Preparation: Prepare serial dilutions of the sulfamoyl-benzamide test compounds.

-

Reaction Mixture: In a 96-well plate, add the assay buffer, the test inhibitor, and the h-NTPDase enzyme. Pre-incubate for 15 minutes at 37°C.

-

Reaction Initiation: Start the reaction by adding the ATP solution. Incubate for 30 minutes at 37°C.

-

Reaction Termination and Color Development: Stop the reaction by adding a malachite green reagent. This reagent forms a colored complex with the liberated Pi.

-

Absorbance Measurement: After a 15-minute incubation at room temperature for color development, measure the absorbance at approximately 620 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[3]

HDAC6 Inhibition Assay (Fluorometric)

This assay determines the inhibitory activity of compounds against HDAC6 using a fluorogenic substrate.

-

Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), a solution of recombinant human HDAC6, a fluorogenic HDAC substrate, and a developer solution.

-

Reaction Setup: In a black 96-well plate, add the assay buffer, the test compound, and the HDAC6 enzyme.

-

Reaction Initiation: Start the reaction by adding the fluorogenic substrate.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Development: Stop the reaction by adding the developer solution, which contains a lysine developer and a broad-spectrum HDAC inhibitor like Trichostatin A. Incubate for 15 minutes at room temperature.

-

Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

-

Data Analysis: Calculate the percent inhibition and determine the IC50 values.

PTP1B Inhibition Assay (pNPP Assay)

This colorimetric assay measures the inhibition of PTP1B using the substrate p-nitrophenyl phosphate (pNPP).

-

Reagent Preparation: Prepare an assay buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT), a solution of recombinant human PTP1B, and a solution of pNPP.

-

Reaction Mixture: In a 96-well plate, add the assay buffer, the test inhibitor (e.g., 2-(oxalylamino)-benzoic acid), and the PTP1B enzyme.

-

Incubation: Incubate the mixture at 37°C for 10 minutes.

-

Reaction Initiation: Start the reaction by adding the pNPP solution. Continue to incubate at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a strong base (e.g., 1 M NaOH).

-

Absorbance Measurement: Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm.

-

Data Analysis: Determine the percentage of inhibition and calculate the IC50 value.

FTO Demethylase Activity Assay (Dot Blot Assay)

This assay evaluates the inhibitory effect of compounds on the m6A demethylase activity of FTO.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.0) containing recombinant FTO, (NH4)2Fe(SO4)2, 2-oxoglutarate, L-ascorbic acid, and an m6A-containing RNA substrate.

-

Inhibitor Addition: Add the tricyclic benzoic acid test inhibitor at various concentrations.

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.

-

RNA Purification: Purify the RNA from the reaction mixture.

-

Dot Blot: Spot the purified RNA onto a nylon membrane and crosslink using UV light.

-

Immunoblotting: Block the membrane and then incubate with an anti-m6A antibody.

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to detect the m6A signal. A stronger signal indicates less demethylation and therefore greater inhibition of FTO.

-

Data Analysis: Quantify the dot intensity to determine the IC50 of the inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathways of the therapeutic targets and a general experimental workflow for the discovery of novel 2-(sulfonylamino)benzoic acid derivatives.

Caption: LPA2 Receptor Signaling Pathway.

Caption: MrgX1 Receptor Signaling Pathway.

Caption: Role of h-NTPDases in Purinergic Signaling.

Caption: Key Cellular Functions of HDAC6.

Caption: PTP1B as a Negative Regulator of Insulin Signaling.

Caption: Oncogenic Role of FTO in Acute Myeloid Leukemia.

Caption: General Experimental Workflow for Drug Discovery.

Conclusion

The 2-(sulfonylamino)benzoic acid scaffold represents a highly valuable starting point for the development of novel therapeutics. The diverse range of targets modulated by this chemical class underscores its importance in medicinal chemistry. This guide has provided a comprehensive overview of the key therapeutic targets, quantitative data on compound activity, detailed experimental protocols, and visualizations of the relevant signaling pathways. It is anticipated that this information will serve as a valuable resource for researchers in the field, facilitating the design and development of the next generation of drugs based on the 2-(sulfonylamino)benzoic acid core.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Activity Relationships and Antileukemia Effects of the Tricyclic Benzoic Acid FTO Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide on the Core Mechanism of Action of 2-(Ethanesulphonylamino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the putative mechanism of action of 2-(Ethanesulphonylamino)benzoic acid. Based on extensive analysis of structurally related compounds, the primary hypothesized mechanism is the positive allosteric modulation of the Mas-related G protein-coupled receptor X1 (MrgX1), a promising target for non-opioid pain therapeutics. This document details the signaling pathway of MrgX1, presents quantitative data from structure-activity relationship (SAR) studies of analogous compounds, and provides detailed experimental protocols for the synthesis and biological evaluation of this class of molecules. Furthermore, potential anti-inflammatory and antimicrobial activities are discussed, supported by data from related sulfonamide and benzoic acid derivatives.

Core Mechanism of Action: Positive Allosteric Modulation of MrgX1

While direct studies on this compound are limited, a compelling body of evidence points towards its action as a positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MrgX1). This is inferred from research on a series of 2-sulfonamidebenzamides, which share the core structural features of the target compound.[1]

MrgX1 is a primate-specific receptor predominantly expressed in small-diameter dorsal root ganglion (DRG) neurons, which are crucial for pain and itch sensation. As a Gq-coupled GPCR, its activation leads to an increase in intracellular calcium levels. PAMs of MrgX1 do not activate the receptor directly but enhance the response of the receptor to its endogenous agonists, such as the neuropeptide BAM8-22. This allosteric modulation presents a sophisticated approach to fine-tuning receptor activity, potentially offering a more controlled therapeutic effect with a reduced side-effect profile compared to direct agonists.

MrgX1 Signaling Pathway

The activation of the MrgX1 receptor initiates a well-defined signaling cascade. As a Gq-coupled receptor, agonist binding triggers the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. This transient increase in intracellular calcium concentration is a key signaling event that can be measured to assess receptor activation.

Quantitative Data and Structure-Activity Relationship (SAR)

The following table summarizes the in vitro potency of a series of 2-sulfonamidebenzamide analogs as positive allosteric modulators of MrgX1. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal response in a calcium mobilization assay in the presence of an EC20 concentration of the agonist BAM8-22.

| Compound ID | R Group (Sulfonamide) | Amide Moiety | EC50 (µM) | Reference |

| ML382 | Cyclopropyl | 2-Ethoxyphenyl | 0.110 | [1] |

| 6c | Ethyl | 2-(5-Fluorophenoxy)phenyl | 0.014 | [1] |

| 6d | 2,2,2-Trifluoroethyl | 2-(5-Fluorophenoxy)phenyl | 0.285 | [1] |

| 5r | Ethyl | 2-Methyl-7-benzofuran | 1.04 | [1] |

Table 1: In vitro potency of 2-sulfonamidebenzamide analogs as MrgX1 PAMs.[1]

The SAR studies reveal that both the sulfonamide and the benzamide portions of the molecule are critical for activity. Halogen substitution on the phenoxy ring of the amide moiety, particularly at the 5-position, significantly enhances potency, as seen in compound 6c . The nature of the alkyl group on the sulfonamide also influences activity, with both ethyl and cyclopropyl groups being well-tolerated.[1]

Potential Anti-inflammatory and Antimicrobial Activities

While the primary hypothesized mechanism of action is through MrgX1 modulation, the structural motifs of this compound—a sulfonamide and a benzoic acid derivative—are present in many compounds with known anti-inflammatory and antimicrobial properties.

Anti-inflammatory Activity

Benzoic acid derivatives, particularly salicylates, are well-known non-steroidal anti-inflammatory drugs (NSAIDs) that act by inhibiting cyclooxygenase (COX) enzymes. Sulfonamide-containing compounds have also been reported to possess anti-inflammatory properties. The following table presents IC50 values for the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages by some diclofenac N-derivatives, which share some structural similarities.

| Compound ID | Chemical Name | IC50 for NO Inhibition (µg/mL) | Reference |

| 4 | 2-((2,6-dichlorophenyl)amino)phenyl)methanol | 19.89 ± 0.9 | [2] |

| 8c | N-benzyl-2-((2,6-dichlorophenyl)amino)benzylamine | 18.99 ± 0.6 | [2] |

| 9c | N-(2-((2,6-dichlorophenyl)amino)benzyl)benzamide | 23.49 ± 0.9 | [2] |

Table 2: Anti-inflammatory activity of selected diclofenac N-derivatives.[2]

Antimicrobial Activity

Sulfonamides are a well-established class of antimicrobial agents that act by inhibiting dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The following table shows the Minimum Inhibitory Concentration (MIC) values for some sulfonamide derivatives against Staphylococcus aureus.

| Compound ID | Chemical Name | MIC against S. aureus (µg/mL) | Reference |

| I | N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamide | 32-512 | [3] |

| II | N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamide | 64-512 | [3] |

| III | N-(5-Chloro-2-hydroxy-phenyl)-4-methyl-benzenesulfonamide | 128-512 | [3] |

Table 3: Antimicrobial activity of selected sulfonamide derivatives.[3]

Experimental Protocols

Synthesis of this compound

The following is a representative two-step protocol for the synthesis of 2-(alkanesulfonylamino)benzoic acids, adapted from procedures for similar compounds.[1][4]

References

- 1. Synthesis and Biological Characterization of a Series of 2-Sulfonamidebenzamides as Allosteric Modulators of MrgX1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diclofenac N-Derivatives as Therapeutic Agents with Anti-Inflammatory and Anti-Cancer Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps - Google Patents [patents.google.com]

The Strategic Role of 2-(Ethanesulphonylamino)benzoic Acid in Modern Organic Synthesis: A Technical Guide

For Immediate Release

[City, State] – December 26, 2025 – As the landscape of pharmaceutical and materials science continuously evolves, the demand for versatile and efficient chemical precursors is at an all-time high. Among these, 2-(Ethanesulphonylamino)benzoic acid has emerged as a pivotal building block in organic synthesis, offering a unique scaffold for the development of novel therapeutic agents and functional materials. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its synthesis, key reactions, and applications, with a particular focus on its role in the modulation of biological signaling pathways.

Core Properties and Synthesis

This compound, also known as 2-(ethylsulfonamido)benzoic acid, is a white crystalline solid with the molecular formula C₉H₁₁NO₄S and a molecular weight of 229.25 g/mol . Its structure, featuring a benzoic acid moiety linked to an ethanesulfonamide group, provides a rich platform for chemical modification.

The primary and most direct route to synthesize this compound involves the reaction of anthranilic acid with ethanesulfonyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 923248-03-7 |

| Molecular Formula | C₉H₁₁NO₄S |

| Molecular Weight | 229.25 g/mol |

| Appearance | White crystalline solid |

| Purity | Typically >95% |

Experimental Protocol: Synthesis of this compound

A general and reliable method for the laboratory-scale synthesis of this compound is detailed below. This protocol is based on established procedures for the synthesis of related 2-sulfonamidobenzoic acids.

Materials:

-

Anthranilic acid

-

Ethanesulfonyl chloride

-

Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), 1M

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve anthranilic acid in an aqueous solution of sodium bicarbonate.

-

Cool the solution in an ice bath with stirring.

-

Slowly add ethanesulfonyl chloride dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture with 1M HCl to precipitate the product.

-

Filter the solid precipitate and wash with cold deionized water.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

-

Dry the purified product under vacuum.

Table 2: Typical Reaction Parameters and Yield

| Parameter | Value |

| Stoichiometry (Anthranilic acid:Ethanesulfonyl chloride:NaHCO₃) | 1 : 1.1 : 2.2 |

| Solvent | Water |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 hours |

| Typical Yield | 70-85% |

Key Reactions and Applications in Organic Synthesis

The carboxylic acid and sulfonamide functionalities of this compound are key to its versatility as a synthetic precursor.

1. Amide Bond Formation: The carboxylic acid group can be readily converted to an amide via coupling with various amines. This reaction is fundamental to the construction of a wide array of more complex molecules, including biologically active compounds. Propylphosphonic anhydride (T3P®) is an efficient reagent for this transformation.

2. Esterification: The carboxylic acid can also be esterified under standard conditions, providing another avenue for derivatization and for use as a protecting group.

3. Heterocycle Synthesis: The bifunctional nature of this molecule makes it an excellent starting material for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.

Role in Drug Discovery: Targeting the MRGPRX1 Receptor

A significant application of this compound and its derivatives is in the development of modulators for the Mas-related G protein-coupled receptor X1 (MRGPRX1). This receptor is primarily expressed in sensory neurons and is a promising non-opioid target for the treatment of chronic pain and itch.[1][2]

Derivatives of this compound have been investigated as positive allosteric modulators (PAMs) of MRGPRX1. PAMs do not activate the receptor directly but enhance the effect of the endogenous agonist. This approach offers a more nuanced modulation of the receptor's activity and can potentially reduce side effects.[2]

MRGPRX1 Signaling Pathway

Activation of MRGPRX1 by its endogenous ligands leads to the activation of G proteins, primarily from the Gq and Gi/o families. This initiates a downstream signaling cascade that ultimately modulates neuronal excitability.

Caption: MRGPRX1 signaling pathway modulation by a PAM.

Experimental Workflow for Screening MRGPRX1 Modulators

The identification of novel MRGPRX1 modulators derived from this compound typically follows a structured workflow.

Caption: Workflow for MRGPRX1 modulator discovery.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis. Its straightforward synthesis and the reactivity of its functional groups allow for the creation of diverse molecular architectures. The successful application of its derivatives as positive allosteric modulators of the MRGPRX1 receptor highlights its significant potential in the development of next-generation therapeutics for pain and itch, offering a promising alternative to traditional analgesic pathways. Further exploration of this scaffold is warranted to unlock its full potential in medicinal chemistry and materials science.

References

The Dawn of a New Therapeutic Frontier: Discovery of Novel 2-(Alkylsulfonylamino)benzoic Acid Compounds

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents has led scientists down a multitude of chemical avenues. Among these, the 2-(alkylsulfonylamino)benzoic acid scaffold has emerged as a particularly promising pharmacophore, demonstrating a diverse range of biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this intriguing class of compounds, with a focus on their potential as modulators of the Mas-related G protein-coupled receptor X1 (MrgX1), a non-opioid target for the treatment of chronic pain.[1]

A Versatile Scaffold: Synthesis and Chemical Exploration

The core structure of 2-(alkylsulfonylamino)benzoic acid derivatives is typically synthesized through a modular and efficient route, allowing for extensive structure-activity relationship (SAR) studies.[1] The general synthetic pathway commences with the coupling of anthranilic acid with an appropriate sulfonyl chloride under basic conditions to yield the sulfonamide intermediate.[1] This intermediate is then coupled with an aniline or other amine to generate the final benzamide product.[1]

This modularity has enabled the exploration of various substitutions on the phenyl rings and the alkylsulfonyl moiety, as well as the synthesis of amide bioisosteres such as benzimidazoles, triazoles, and oxadiazoles, in an effort to optimize potency, selectivity, and pharmacokinetic properties.[1]

General Synthetic Workflow

Caption: General synthetic scheme for 2-(alkylsulfonylamino)benzoic acid compounds.

Targeting MrgX1: A Novel Approach to Pain Management

A significant breakthrough in the exploration of this chemical class has been the identification of potent positive allosteric modulators (PAMs) of MrgX1.[1] MrgX1 is an attractive non-opioid receptor target for the potential treatment of chronic pain.[1] The initial discovery of the 2-(sulfonamido)-N-phenylbenzamide scaffold as an MrgX1 PAM originated from a high-throughput screening campaign.[1] Subsequent medicinal chemistry efforts have focused on optimizing the initial hits to improve potency and drug metabolism and pharmacokinetics (DMPK) properties.[1]

MrgX1 Activation and Downstream Signaling

Caption: Simplified signaling pathway of MrgX1 activation by an agonist and a PAM.

Quantitative Analysis of Biological Activity

Structure-activity relationship studies have been crucial in identifying key structural features that enhance the potency of these compounds as MrgX1 PAMs. Halogen substitutions on the benzamide phenyl ring have been shown to significantly improve potency.[1] The following tables summarize the in vitro activity of selected compounds.

Table 1: In Vitro Potency of Selected 2-(Alkylsulfonylamino)benzoic Acid Derivatives as MrgX1 PAMs [1]

| Compound | R Group | EC50 (µM) |

| ML382 (1) | Cyclopropyl | >10 |

| 6c | 5-Fluoro | 0.014 |

| 6d | 5-Fluoro | 0.285 |

Assays were carried out in the presence of 10 nM BAM8-22.

Table 2: In Vivo Pharmacokinetic Properties of a Selected Compound [1]

| Compound | Dosing Route | Dose (mg/kg) | Formulation |

| Selected Compound | IV (Cassette) | 0.25 | DMSO:PEG400:EtOH:Saline (5:48:10:37) |

| Selected Compound | Discrete | - | 10% DMSO/10% Cremophor EL/30% PEG400/50% Water |

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of these findings.

General Procedure for the Synthesis of 2-(Sulfonamido)-N-benzamides[1]

-

Sulfonamide Formation: Anthranilic acid is dissolved in a basic aqueous solution (e.g., NaHCO3 in water).

-

The appropriate sulfonyl chloride is added to the solution, and the reaction is stirred until completion to yield the sulfonamide intermediate.

-

Amide Coupling: The sulfonamide intermediate is then coupled with the desired aniline or amine using a coupling agent such as T3P (Propylphosphonic anhydride).

-

The final product is purified using standard techniques such as chromatography.

Calcium Imaging Assay for MrgX1 Activity[1]

-

Cell Culture: HEK293 cells stably expressing the MrgX1 receptor are cultured in appropriate media.

-

Compound Treatment: Cells are treated with the test compounds in the presence of a known MrgX1 agonist (e.g., BAM8-22).

-

Fluorescence Measurement: Changes in intracellular calcium levels are monitored using a fluorescent calcium indicator.

-

Data Analysis: The enhanced activation of MrgX1 by the compounds is determined by measuring the increase in the fluorescence signal.

Experimental Workflow for Compound Evaluation

References

Methodological & Application

Synthesis of 2-(Ethanesulphonylamino)benzoic Acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(Ethanesulphonylamino)benzoic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is based on the nucleophilic substitution reaction between 2-aminobenzoic acid (anthranilic acid) and ethanesulfonyl chloride.

Introduction